4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone
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Description
4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone is a useful research compound. Its molecular formula is C18H17ClFNO and its molecular weight is 317.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiproliferative Activity
A study by Al‐Ghorbani et al. (2016) demonstrated the synthesis of benzophenones possessing a pyridine nucleus, which included compounds with fluoro and chloro groups. These compounds showed significant antiproliferative activity against Dalton's lymphoma ascites tumor growth, highlighting a potential application in cancer treatment research (Al‐Ghorbani et al., 2016).
Chemical Synthesis and Industrial Application
Karrer et al. (2000) developed a selective synthesis method for a compound closely related to 4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone, suitable for industrial scale-up. This highlights its potential in large-scale chemical synthesis (Karrer, Meier, & Pascual, 2000).
Polymer Chemistry
Ghassemi et al. (2004) synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics, using 4-chloro-4′-fluorobenzophenone. This research opens avenues in developing new materials for proton exchange membranes, relevant in energy and material science (Ghassemi, Ndip, & Mcgrath, 2004).
Environmental Chemistry
Research by Yang et al. (2017) explored the transformation behaviors of benzophenone-type UV filters like BP-4 during chlorination disinfection, indicating the environmental impact of these compounds in water treatment processes (Yang et al., 2017).
Textile Industry Applications
Hong and Sun (2008) investigated the incorporation of several benzophenone chromophoric groups onto cotton fabrics, demonstrating antimicrobial activity and chemical detoxifying functions. This research is significant for the textile industry (Hong & Sun, 2008).
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJWXBPTXOJGPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643666 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-91-9 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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